Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)-
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Overview
Description
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furanylcarbonyl Group: This step may involve acylation reactions using furanylcarbonyl chloride or similar reagents.
Introduction of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for developing pharmaceutical agents.
Industry: In the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Furanyl Compounds: Compounds containing a furan ring.
Methoxymethyl Derivatives: Compounds with a methoxymethyl group.
Uniqueness
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
CAS No. |
183014-03-1 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
furan-2-yl-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H15NO3/c1-14-8-9-4-2-6-12(9)11(13)10-5-3-7-15-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m0/s1 |
InChI Key |
NNRIQEPXFRSXDE-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1C(=O)C2=CC=CO2 |
Canonical SMILES |
COCC1CCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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